molecular formula C7H13NO4 B15257252 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid

2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid

Cat. No.: B15257252
M. Wt: 175.18 g/mol
InChI Key: DSKGJKBNPDRUTJ-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid is a chemical compound with the molecular formula C₇H₁₃NO₄ It is characterized by the presence of an oxolane ring, an aminomethyl group, and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid typically involves the reaction of oxolane derivatives with aminomethyl groups under controlled conditions. One common method includes the use of oxolane-3-carboxylic acid as a starting material, which is then subjected to aminomethylation and subsequent hydrolysis to yield the target compound. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like water or organic solvents, and specific pH levels to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups.

Scientific Research Applications

2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. The aminomethyl and hydroxyacetic acid groups play crucial roles in these interactions, facilitating binding to active sites and modulating enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(Aminomethyl)oxolan-3-yl]acetic acid hydrochloride: Similar in structure but with different functional groups and properties.

    3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Contains a piperazine ring instead of an aminomethyl group, leading to different chemical behavior.

Uniqueness

2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C7H13NO4/c8-3-7(1-2-12-4-7)5(9)6(10)11/h5,9H,1-4,8H2,(H,10,11)

InChI Key

DSKGJKBNPDRUTJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CN)C(C(=O)O)O

Origin of Product

United States

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